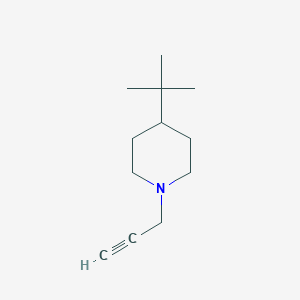
4-Tert-butyl-1-(prop-2-ynyl)piperidine
Cat. No. B8484847
Key on ui cas rn:
81613-62-9
M. Wt: 179.30 g/mol
InChI Key: MJIAWJINANGQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04347252
Procedure details


4-tert-Butyl-1-(prop-2-ynyl)piperidine (prepared as described in Example 3; 37.3 g) and anhydrous diethylamine (800 ml) were added to 3,5-bistrifluoromethylbromobenzene [which may be prepared as described by E. T. McBee et al, J. Amer. Chem. Soc. (1950), 72, 1651; 61.0 g] and dichlorobis(triphenylphosphine)palladium (0.26 g), copper (I) iodide (0.26 g) and triphenylphosphine (0.26 g) were added with stirring, under an inert atmosphere, to the solution thus obtained. The reaction mixture was heated under reflux for 17 hours and then cooled and filtered. The filtrate was evaporated under reduced pressure (water-pump) and the residual oil thus obtained was dissolved in diethyl ether. A slight excess of a saturated solution of hydrogen chloride in anhydrous diethyl ether was then added, with stirring, to the ethereal solution. The resulting suspension was filtered and the solid residue was washed with diethyl ether and dried under vacuum, to give solid 1-(3,5-bistrifluoromethylphenyl)-3-(4-tert-butylpiperidino)prop-1-yne hydrochloride (72 g), which was then partitioned between a small excess of 2 N aqueous sodium hydroxide solution and diethyl ether. The ethereal layer was dried over anhydrous sodium sulphate and evaporated, to give 1-(3,5-bistrifluoromethylphenyl)-3-(4-tert-butylpiperidino)prop-1-yne in the form of an oil, which had the elementary analysis C: 61.7%; H: 5.8%; N: 3.5% (C20H23F6N requires C: 61.4%; H: 5.9%; N: 3.6%).




Name
copper (I) iodide
Quantity
0.26 g
Type
catalyst
Reaction Step One





Name
1-(3,5-bistrifluoromethylphenyl)-3-(4-tert-butylpiperidino)prop-1-yne hydrochloride
Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH:5]1[CH2:10][CH2:9][N:8]([CH2:11][C:12]#[CH:13])[CH2:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2].C(NCC)C.[F:19][C:20]([F:33])([F:32])[C:21]1[CH:22]=[C:23](Br)[CH:24]=[C:25]([C:27]([F:30])([F:29])[F:28])[CH:26]=1.[ClH:34]>C(OCC)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[ClH:34].[F:19][C:20]([F:32])([F:33])[C:21]1[CH:22]=[C:23]([C:13]#[C:12][CH2:11][N:8]2[CH2:9][CH2:10][CH:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[CH2:6][CH2:7]2)[CH:24]=[C:25]([C:27]([F:28])([F:29])[F:30])[CH:26]=1 |f:8.9,^1:42,61|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
37.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1CCN(CC1)CC#C
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NCC
|
|
Name
|
|
|
Quantity
|
61 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)Br)(F)F
|
|
Name
|
|
|
Quantity
|
0.26 g
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
|
Name
|
copper (I) iodide
|
|
Quantity
|
0.26 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
|
Name
|
|
|
Quantity
|
0.26 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring, under an inert atmosphere, to the solution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thus obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 17 hours
|
|
Duration
|
17 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated under reduced pressure (water-pump)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residual oil thus obtained
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring, to the ethereal solution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting suspension was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the solid residue was washed with diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
Outcomes


Product
|
Name
|
1-(3,5-bistrifluoromethylphenyl)-3-(4-tert-butylpiperidino)prop-1-yne hydrochloride
|
|
Type
|
product
|
|
Smiles
|
Cl.FC(C=1C=C(C=C(C1)C(F)(F)F)C#CCN1CCC(CC1)C(C)(C)C)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 72 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
